5-Tert-butyl-2-methoxybenzoyl chloride
Description
5-Tert-butyl-2-methoxybenzoyl chloride is a benzoyl chloride derivative featuring a tert-butyl group at the 5-position and a methoxy group at the 2-position of the benzene ring. Benzoyl chlorides are widely used as acylating agents in organic synthesis, particularly in pharmaceutical and agrochemical industries. Limited direct data on this specific compound exist in the provided evidence, but insights can be extrapolated from structurally analogous compounds.
Properties
Molecular Formula |
C12H15ClO2 |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
5-tert-butyl-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C12H15ClO2/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14/h5-7H,1-4H3 |
InChI Key |
UZCFGXWUJZZXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
Stability and Hazards
Notes:
- Acyl chlorides are generally moisture-sensitive, but steric shielding from the tert-butyl group may improve the stability of this compound.
- The trifluoromethoxy analog’s hazards are inferred from its reactive substituents, while 5-acetyl-2-methoxybenzaldehyde’s safety profile is explicitly documented .
Research Findings and Limitations
- Structural Accuracy: A correction notice for a related compound [(5S)-5-benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium] highlights the importance of precise structural representation in chemical research .
- Data Gaps : Direct experimental data on this compound are absent in the provided evidence. Comparisons rely on substituent chemistry and analogs like those in and .
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